2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide, also known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been used in various scientific research studies.
Wirkmechanismus
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide is a selective inhibitor of CK1δ and CK1ε, which are serine/threonine protein kinases that play important roles in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide binds to the ATP-binding pocket of CK1δ/ε and blocks their kinase activity. This leads to downstream effects on the target proteins of CK1δ/ε and can alter cellular processes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific target protein and cellular context. For example, 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has been shown to regulate circadian rhythm by inhibiting CK1δ/ε activity, which affects the stability of clock proteins. 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has also been shown to inhibit Wnt signaling by blocking CK1ε activity, which affects the stability of β-catenin. In addition, 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has been shown to sensitize cancer cells to DNA damage by inhibiting CK1δ/ε activity, which affects the stability of the DNA damage response protein H2AX.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has several advantages for lab experiments, such as its high selectivity and potency for CK1δ/ε inhibition. This allows for specific manipulation of CK1δ/ε activity without affecting other cellular processes. 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide also has good solubility in aqueous solutions, which makes it easy to use in cell-based assays. However, 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has some limitations, such as its relatively short half-life and potential off-target effects at high concentrations. These factors need to be considered when designing experiments using 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide.
Zukünftige Richtungen
For the study of 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide include its potential applications in circadian rhythm disorders and cancer treatment.
Synthesemethoden
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide involves the reaction of 4-bromo-3-methylphenol with cycloheptylamine to form 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide. The reaction is catalyzed by acetic anhydride and requires careful temperature control and purification steps to obtain a pure product. The yield of 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide can be improved by using different reaction conditions, such as changing the solvent or reaction time.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has been used in various scientific research studies, primarily as a tool compound to investigate the role of specific protein targets. For example, 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has been used to study the function of the G protein-coupled receptor GPR40, which is involved in insulin secretion and glucose homeostasis. 2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide has also been used to investigate the role of the protein kinase CK1δ in circadian rhythm regulation.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLYESSRNZFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.